2-Nonylphenol

Catalog No.
S1484200
CAS No.
84852-15-3
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonylphenol

CAS Number

84852-15-3

Product Name

2-Nonylphenol

IUPAC Name

2-nonylphenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3

InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=CC=C1O

Synonyms

4-nonyl-phenobranched;4-nonylphenol,mixtureofisomers;branched(mixedisomers);Branchedp-nonylphenol;C9-Branchedalkylphenol;Phenol,4-nonyl-,branched;p-nonylphenol,branched;NONYLPHENOL, TECH.

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O

Nonylphenol (5 μg/mL in acetone) is grouped under the class of alkylphenol compounds formed from the biodegradation of non-ionic surfactants alkylphenol ethoxylates (APEOs) mainly employed as detergents, emulsifiers and lubricants.
Nonylphenol belongs to the class of alkylphenols, commonly employed as a precursor for the commercially important nonylphenol polyethoxylate, a non-ionic surfactant that is widely used for a broad-spectrum of applications in commercial and household formulations.
Nonylphenol is a toxic xenobiotic compound classified as an endocrine disrupter capable of interfering with the hormonal system of numerous organisms. Nonylphenol has been reported as antiandrogen by using a yeast detection system. Molecular mechanism for the antiandrogenic action of nonylphenol has been reported.
Nonylphenol belongs to the alkylphenol group of compounds.
Nonylphenol is a toxic xenobiotic compound classified as an endocrine disrupter capable of interfering with the hormonal system of numerous organisms. Nonylphenol has been reported as antiandrogen by using a yeast detection system. Molecular mechanism for the antiandrogenic action of nonylphenol has been reported. Nonylphenol is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers. It can also be used to produce tris(4-nonyl-phenyl) phosphite (TNPP), which is an antioxidant used to protect polymers, such as rubber, Vinyl polymers, polyolefins, and polystyrenics in addition to being a stabilizer in plastic food packaging.

2-Nonylphenol is a specialized ortho-alkylated phenol characterized by a bulky nine-carbon chain adjacent to the hydroxyl group. While bulk commercial nonylphenol (often traded under CAS 84852-15-3) consists overwhelmingly of the 4-nonyl (para) isomer, targeted procurement of the 2-nonyl (ortho) isomer provides distinct steric and reactivity profiles. In industrial chemistry, 2-nonylphenol is highly valued as a sterically hindered precursor for specialized phenolic resins, hydrolytically stable phosphite antioxidants, and targeted surfactants. Its unique ortho-substitution fundamentally alters its condensation kinetics, hydrogen bonding, and lipophilic interactions compared to generic para-substituted analogs, making it an essential building block where precise control over polymer architecture and molecular shielding is required [1].

Substituting pure 2-nonylphenol with generic technical-grade nonylphenol (which contains >90% 4-nonylphenol and only ~5% 2-nonylphenol) fundamentally compromises reaction kinetics and product performance. In polymer synthesis, 4-nonylphenol leaves both ortho positions open, leading to rapid, highly cross-linked, and rigid 3D networks. Conversely, 2-nonylphenol blocks one ortho site, restricting condensation to a more linear, flexible chain extension. Furthermore, in the synthesis of polymer additives, the lack of ortho-steric bulk in generic 4-nonylphenol results in downstream phosphite esters that are highly susceptible to hydrolysis. Buyers must specify the 2-nonyl isomer to ensure controlled cross-linking density, enhanced mechanical flexibility, and superior hydrolytic stability in the final formulations [1].

Steric Control and Cross-Linking Density in Resin Co-Condensation

The substitution pattern of alkylphenols directly dictates the mechanical properties of resulting resins. In urea-formaldehyde (UF) co-condensation, 2-nonylphenol provides only two reactive sites (one ortho, one para) and exerts significant steric hindrance. This promotes the formation of linear molecular structures rather than brittle 3D networks. Quantitative dynamic mechanical analysis demonstrates that incorporating 2-nonylphenol yields a controlled cross-linking density of 8.19 × 10^5 mol/m^3, while shifting the α-relaxation peak down to 112.8 °C. This indicates enhanced segmental mobility and flexibility compared to standard highly cross-linked UF or generic phenol resins[1].

Evidence DimensionPolymer cross-linking density and segmental mobility
Target Compound DataYields a controlled density of 8.19 × 10^5 mol/m^3 with an α-relaxation peak at 112.8 °C.
Comparator Or BaselineUnsubstituted phenol or generic 4-nonylphenol (higher cross-linking, rigid networks, higher α-relaxation temperatures).
Quantified DifferenceMeasurable reduction in cross-linking density and lower α-relaxation peak, directly correlating to enhanced flexibility.
ConditionsCo-condensation in urea-formaldehyde (NP-UF) resin synthesis.

Procurement of the ortho-isomer is essential for formulating flexible, warpage-resistant resins where generic para-isomers would cause brittle, over-cross-linked material failures.

Ortho-Steric Shielding for Hydrolytically Stable Antioxidants

Alkylphenols are critical precursors for phosphite antioxidants used in polymer stabilization. The position of the alkyl group determines the vulnerability of the central phosphorus atom to moisture. 2-Nonylphenol features a bulky ortho-nonyl group that provides intense steric shielding to the phosphite center after esterification. In contrast, 4-nonylphenol leaves the phosphorus atom exposed to nucleophilic attack by water. Consequently, phosphite esters derived from 2-nonylphenol exhibit significantly higher hydrolytic stability in humid environments compared to their 4-nonylphenol-derived counterparts, preventing premature degradation of the antioxidant additive [1].

Evidence DimensionSteric shielding and hydrolytic stability of derived phosphite esters
Target Compound DataProvides direct ortho-steric bulk, shielding the reactive phosphite center.
Comparator Or Baseline4-Nonylphenol (para-substituted, leaving the phosphite center sterically exposed).
Quantified DifferenceOrtho-substitution fundamentally shifts the hydrolysis kinetics, drastically reducing degradation rates in moisture-rich environments.
ConditionsPrecursor selection for polymer antioxidant synthesis.

Buyers formulating moisture-resistant polymer additives must specify 2-nonylphenol, as standard generic nonylphenol yields hydrolytically unstable phosphites.

Potency in Membrane Protein Inhibition Assays

In biochemical evaluations of phenolic lipids, isomeric structure governs binding affinity at the lipid-protein interface. Research evaluating a series of synthetic alkylphenols demonstrated that 2-nonylphenol is the most potent inhibitor of plasma membrane Ca2+-ATPase. Its specific amphiphilic profile and ortho-steric bulk allow it to optimally perturb Ca2+ transport mechanisms. Generic technical nonylphenol, which is predominantly the para-isomer, exhibits different lipophilic interactions and lower specific inhibitory potency, making it an unreliable substitute for high-precision membrane protein assays[1].

Evidence DimensionInhibition of plasma membrane Ca2+-ATPase
Target Compound DataIdentified as the most potent inhibitor among the tested synthetic phenol series.
Comparator Or BaselineOther synthetic alkylphenols including 4-nonylphenol.
Quantified DifferenceHighest baseline inhibitory activity against Ca2+-ATPase due to optimal hydrophobic interior interaction.
ConditionsIn vitro plasma membrane biochemical assays.

For researchers requiring reproducible membrane-disrupting agents, pure 2-nonylphenol provides the highest baseline activity, whereas generic mixtures introduce unacceptable variability.

Flexible Phenolic and UF Resin Manufacturing

Directly leveraging its steric hindrance and limited reactive sites, 2-nonylphenol is utilized as a co-monomer in resin synthesis. It reduces cross-linking density to promote linear chain extension, making it the ideal precursor for advanced adhesives and coatings that require high toughness and enhanced warpage resistance [1].

Synthesis of Hydrolytically Stable Polymer Antioxidants

Because of the critical ortho-steric shielding it provides, 2-nonylphenol is selected over generic 4-nonylphenol as a precursor for phosphite antioxidants. This application ensures that the resulting polymer additives resist hydrolysis in humid environments, extending the lifespan of the stabilized plastics [2].

Reference Standards for Membrane Protein Inhibition

Due to its status as the most potent Ca2+-ATPase inhibitor among synthetic alkylphenols, pure 2-nonylphenol is procured as a precise biochemical standard. It is used in toxicological and pharmacological assays where generic nonylphenol mixtures would fail to provide reproducible lipid-protein interface perturbation[3].

XLogP3

6.2

LogP

5.76 (LogP)

UNII

24R8721A3S

Other CAS

136-83-4

Wikipedia

2-nonylphenol

General Manufacturing Information

Construction
Paint and coating manufacturing
Phenol, nonyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 09-18-2023
1. Masuo Y, Morita M, Oka S, Ishido M. Motor hyperactivity caused by a deficit in dopaminergic neurons and the effects of endocrine disruptors: a study inspired by the physiological roles of PACAP in the brain. Regul Pept. 2004 Dec 15;123(1-3):225-34. doi: 10.1016/j.regpep.2004.05.010. PMID: 15518916.

2. Soares A, Guieysse B, Jefferson B, Cartmell E, Lester JN. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environ Int. 2008 Oct;34(7):1033-49. doi: 10.1016/j.envint.2008.01.004. Epub 2008 Feb 20. PMID: 18282600.

3. Gabriel FL, Routledge EJ, Heidlberger A, Rentsch D, Guenther K, Giger W, Sumpter JP, Kohler HP. Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environ Sci Technol. 2008 Sep 1;42(17):6399-408. doi: 10.1021/es800577a. PMID: 18800507.

4. Thiele B, Günther K, Schwuger MJ. Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chem Rev. 1997 Dec 18;97(8):3247-3272. doi: 10.1021/cr970323m. PMID: 11851490.

5. Asimakopoulos AG, Thomaidis NS, Koupparis MA. Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol. Toxicol Lett. 2012 Apr 25;210(2):141-54. doi: 10.1016/j.toxlet.2011.07.032. Epub 2011 Aug 22. PMID: 21888958.

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